

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Assignments for 2-Ethoxy-5-nitropyridine

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## Compound of Interest

Compound Name: 2-Ethoxy-5-nitropyridine

Cat. No.: B183313

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## Abstract

This document provides a detailed protocol for the acquisition and analysis of  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra for the compound **2-Ethoxy-5-nitropyridine**. Due to the absence of publicly available experimental spectra, this note presents predicted chemical shifts and coupling constants based on established NMR principles and data from analogous structures. The provided methodologies and expected data serve as a comprehensive guide for researchers working with this compound and similar substituted pyridines.

## Introduction

**2-Ethoxy-5-nitropyridine** is a substituted pyridine derivative utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring an electron-donating ethoxy group and a strong electron-withdrawing nitro group on the pyridine ring, creates a distinct electronic environment. This leads to a characteristic NMR spectrum that is crucial for structural verification and purity assessment. Accurate assignment of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals is fundamental for quality control and for tracking its transformation in chemical reactions.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2-Ethoxy-5-nitropyridine**. These predictions are based on the analysis of structurally similar compounds, such as 2-methoxy-5-nitropyridine, and standard chemical shift increments. The pyridine ring protons form an AMX spin system.

Table 1: Predicted  $^1\text{H}$  NMR Assignments for **2-Ethoxy-5-nitropyridine** Solvent:  $\text{CDCl}_3$ , Reference: TMS (0.00 ppm)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-6	9.15	d	$J_{\text{H6-H4}} = 2.8 \text{ Hz}$
H-4	8.40	dd	$J_{\text{H4-H3}} = 9.0 \text{ Hz}$ , $J_{\text{H4-H6}} = 2.8 \text{ Hz}$
H-3	6.90	d	$J_{\text{H3-H4}} = 9.0 \text{ Hz}$
$-\text{OCH}_2\text{CH}_3$	4.55	q	$J = 7.1 \text{ Hz}$
$-\text{OCH}_2\text{CH}_3$	1.45	t	$J = 7.1 \text{ Hz}$

d = doublet, dd = doublet of doublets, q = quartet, t = triplet

Table 2: Predicted  $^{13}\text{C}$  NMR Assignments for **2-Ethoxy-5-nitropyridine** Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  (77.16 ppm)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	165.0
C-5	145.5
C-6	142.0
C-4	138.0
C-3	110.0
-OCH <sub>2</sub> CH <sub>3</sub>	63.5
-OCH <sub>2</sub> CH <sub>3</sub>	14.2

## Experimental Protocols

This section outlines the standard operating procedure for acquiring high-quality 1D NMR spectra of **2-Ethoxy-5-nitropyridine**.

## Materials and Equipment

- Sample: **2-Ethoxy-5-nitropyridine** (>98% purity)
- NMR Solvent: Chloroform-d (CDCl<sub>3</sub>, 99.8 atom % D), with 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Other deuterated solvents like DMSO-d<sub>6</sub> or Acetone-d<sub>6</sub> can be used if solubility is an issue.
- Equipment:
  - NMR Spectrometer (e.g., 300 MHz or higher)
  - 5 mm NMR tubes
  - Pipettes and analytical balance
  - Vortex mixer

## Sample Preparation

- Weigh approximately 10-15 mg of **2-Ethoxy-5-nitropyridine** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  (with TMS) to the vial.
- Cap the vial and gently vortex or sonicate until the sample is fully dissolved.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
- Ensure the solution height in the tube is approximately 4-5 cm.
- Cap the NMR tube securely.

## NMR Spectrometer Setup and Data Acquisition

### $^1\text{H}$ NMR Acquisition:

- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$  solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
- Set the following acquisition parameters (example for a 400 MHz spectrometer):
  - Pulse Program: Standard single pulse (zg30)
  - Spectral Width: 16 ppm (-2 to 14 ppm)
  - Acquisition Time: ~4 seconds
  - Relaxation Delay (d1): 2 seconds
  - Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
  - Receiver Gain: Set automatically
- Acquire the Free Induction Decay (FID).

### **<sup>13</sup>C NMR Acquisition:**

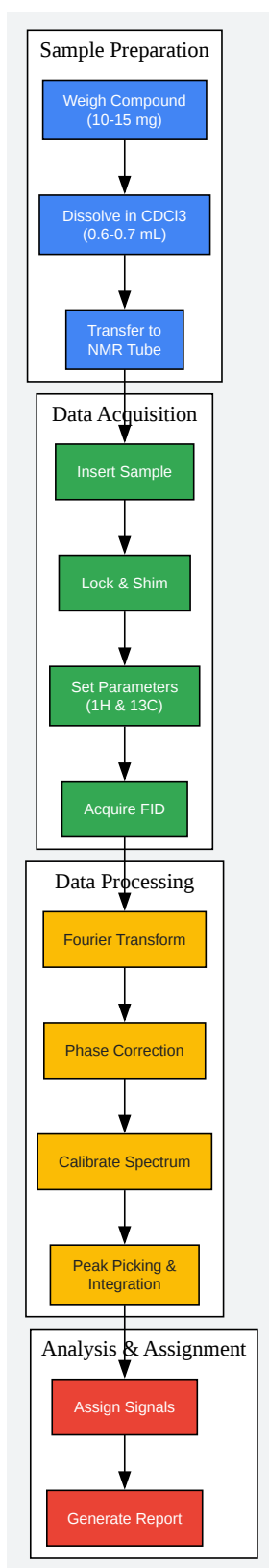
- Use the same locked and shimmed sample.
- Set up a proton-decoupled <sup>13</sup>C experiment.
- Set the following acquisition parameters (example for a 100 MHz <sup>13</sup>C spectrometer):
  - Pulse Program: Standard single pulse with proton decoupling (zgpg30)
  - Spectral Width: 240 ppm (-20 to 220 ppm)
  - Acquisition Time: ~1-2 seconds
  - Relaxation Delay (d1): 2-5 seconds
  - Number of Scans: 128-1024 (adjust for desired signal-to-noise ratio, as <sup>13</sup>C has low natural abundance)
  - Receiver Gain: Set automatically
- Acquire the FID.

## **Data Processing**

- Apply an exponential window function (line broadening of 0.3 Hz for <sup>1</sup>H, 1-2 Hz for <sup>13</sup>C) to the FID to improve the signal-to-noise ratio.
- Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for <sup>1</sup>H, or the central peak of the CDCl<sub>3</sub> multiplet to 77.16 ppm for <sup>13</sup>C.
- Integrate the peaks in the <sup>1</sup>H spectrum.
- Pick and label the peaks in both spectra.

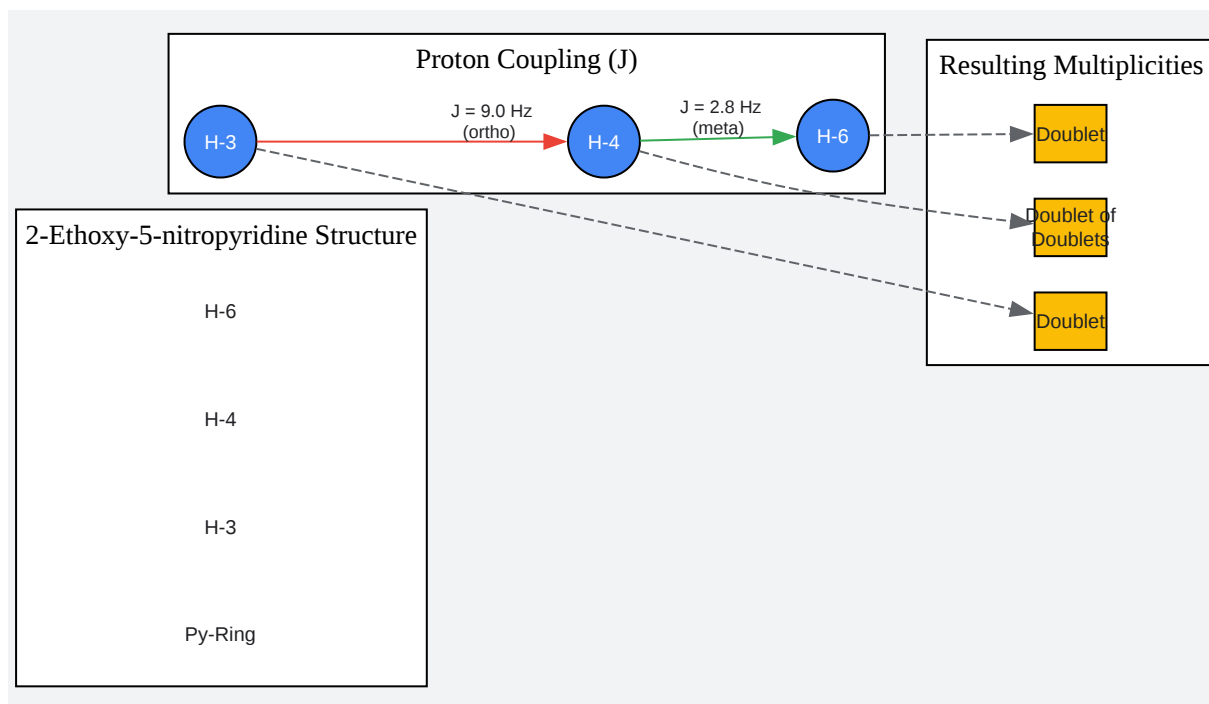
## Visualized Workflows

The following diagrams illustrate the logical workflow for NMR analysis and the structural relationships leading to the predicted  $^1\text{H}$  NMR spectrum.



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**Caption:** Experimental workflow for NMR analysis.



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**Caption:** Spin-spin coupling relationships for aromatic protons.

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